molecular formula C16H21N3O2S B11162796 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide

Cat. No.: B11162796
M. Wt: 319.4 g/mol
InChI Key: LJBYBKZIUPEZGV-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4-methoxyphenyl)ethylamine with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
  • Ethyl 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylate

Uniqueness

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}pentanamide is unique due to its specific combination of a methoxyphenyl group and a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C16H21N3O2S/c1-3-4-5-14(20)17-16-19-18-15(22-16)11-8-12-6-9-13(21-2)10-7-12/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,17,19,20)

InChI Key

LJBYBKZIUPEZGV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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